(S)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
(S)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom attached to the indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted indane derivatives.
Oxidation: Formation of indanone or indanal derivatives.
Reduction: Formation of de-brominated or modified amine derivatives.
Scientific Research Applications
(S)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a chlorine atom instead of bromine.
(S)-5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a fluorine atom instead of bromine.
(S)-5-Iodo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
(S)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
(1S)-5-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
XKCJHQVXVWDKME-SNVBAGLBSA-N |
Isomeric SMILES |
CC1(CC2=C([C@H]1N)C=CC(=C2)Br)C |
Canonical SMILES |
CC1(CC2=C(C1N)C=CC(=C2)Br)C |
Origin of Product |
United States |
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